molecular formula C16H15N3O B6347622 4-(2,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine CAS No. 1354922-95-4

4-(2,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine

Cat. No.: B6347622
CAS No.: 1354922-95-4
M. Wt: 265.31 g/mol
InChI Key: VBLRRHUJEMDXCD-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a central pyrimidine ring substituted at position 4 with a 2,4-dimethylphenyl group, at position 6 with a furan-2-yl moiety, and at position 2 with an amine group. Pyrimidine derivatives are well-documented for their roles in drug discovery due to their hydrogen-bonding capabilities and modular substitution patterns, which enable tuning of electronic and steric properties .

Properties

IUPAC Name

4-(2,4-dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-10-5-6-12(11(2)8-10)13-9-14(19-16(17)18-13)15-4-3-7-20-15/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLRRHUJEMDXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylbenzaldehyde with furan-2-carbaldehyde in the presence of a base to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit certain kinases, thereby affecting signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents (Position 4/6) Molecular Weight H-Bond Donors/Acceptors Notable Features Reference
4-(2,4-Dimethylphenyl)-6-(furan-2-yl)pyrimidin-2-amine 2,4-Dimethylphenyl / Furan-2-yl Not reported Likely 1/5* Bulky aryl group; enhanced lipophilicity
4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine (DP-1) 4-Fluorophenyl / Furan-2-yl ~269† 1/5 Electron-withdrawing F; moderate HB capacity
4-(3-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine 3-Fluorophenyl / 5-Methylfuran 269.27 1/5 Methylfuran enhances steric bulk
4-(2,4-Dichlorophenyl)-6-(carbazol-3-yl)pyrimidin-2-amine 2,4-Dichlorophenyl / Carbazol-3-yl Not reported 1/6 Strong electron-withdrawing Cl; urease inhibition (IC₅₀ = 19.4 µM)

*Inferred from analogous pyrimidin-2-amine structures. †Calculated for DP-1 based on molecular formula.

Key Observations:

  • Substituent Electronic Effects: The 2,4-dimethylphenyl group in the target compound is electron-donating, which may increase electron density on the pyrimidine ring compared to halogenated analogs (e.g., DP-1, DP-2, DP-3). This could influence binding to biological targets, such as enzymes or receptors .
  • Hydrogen-Bonding Capacity: All compounds retain one H-bond donor (NH₂) and five acceptors (pyrimidine N, furan O, and aryl substituents). Quantum chemical studies on DP-1–DP-3 suggest that halogen substituents (F, Cl, Br) slightly alter HB strength and molecular polarity, whereas dimethyl groups may reduce polarity, enhancing membrane permeability .
  • Steric and Lipophilic Effects: The 2,4-dimethylphenyl group introduces greater steric bulk and lipophilicity compared to smaller substituents like fluorine or methoxy groups. This could improve pharmacokinetic properties, such as metabolic stability, but may reduce solubility .

Computational and Structural Insights

  • Hydrogen-Bonding Networks: Quantum chemical studies on DP-1–DP-3 reveal that halogen substituents fine-tune HB donor-acceptor interactions. The dimethylphenyl group in the target compound may reduce HB strength but improve hydrophobic interactions in protein binding pockets .
  • Docking Studies: Methoxy- and halogen-substituted pyrimidin-2-amines (e.g., in ) show favorable docking scores with geranyl transferase, suggesting that the target compound’s dimethyl group could be optimized for similar targets with sterically tolerant active sites .

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